1H-Indole-3-carbonyl chloride
Overview
Description
1H-Indole-3-carbonyl chloride is an organic compound belonging to the indole family, which is characterized by a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. This compound is a derivative of indole-3-carboxylic acid, where the carboxyl group is converted to a carbonyl chloride group. Indole derivatives are significant in various fields due to their biological and pharmacological properties.
Mechanism of Action
Target of Action
1H-Indole-3-carbonyl chloride, like many indole derivatives, has been found to bind with high affinity to multiple receptors . These receptors are often the primary targets of the compound, and they play a crucial role in its biological activity. The specific targets can vary depending on the derivative and its structure, but they are typically involved in key biological processes.
Mode of Action
The mode of action of this compound involves its interaction with these targets. The compound binds to the receptors, causing changes in their activity . This can result in a variety of effects, depending on the nature of the target and the specific interaction. For example, some indole derivatives have been found to inhibit certain enzymes, while others may act as agonists or antagonists for specific receptors .
Biochemical Pathways
The action of this compound can affect various biochemical pathways. For instance, indole derivatives have been associated with antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may influence a wide range of biochemical pathways, leading to diverse downstream effects.
Result of Action
The molecular and cellular effects of this compound’s action can be quite diverse, given the wide range of biological activities associated with indole derivatives . For example, if the compound acts as an enzyme inhibitor, it could lead to a decrease in the production of certain molecules within the cell. If it acts as a receptor antagonist, it could prevent the activation of certain cellular pathways.
Biochemical Analysis
Biochemical Properties
1H-Indole-3-carbonyl chloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to inhibit the activity of certain enzymes, such as protein kinases, which are involved in cell signaling pathways . These interactions often involve the formation of hydrogen bonds and hydrophobic interactions, which stabilize the binding of the compound to the enzyme’s active site.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to induce apoptosis (programmed cell death) in cancer cells by downregulating the expression of anti-apoptotic genes and upregulating pro-apoptotic genes . Additionally, this compound can affect cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. It can bind to specific receptors or enzymes, leading to inhibition or activation of their activity. For instance, indole derivatives have been shown to inhibit the activity of oncogenic proteins, such as BRAF V600E, by binding to their active sites and preventing their function . This inhibition can result in the suppression of cancer cell proliferation and induction of apoptosis. Additionally, this compound can modulate gene expression by interacting with transcription factors and altering their binding to DNA.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can degrade over time, leading to a decrease in their biological activity . Additionally, long-term exposure to this compound can result in adaptive cellular responses, such as changes in gene expression and metabolic activity, which can affect the overall cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as inhibition of tumor growth and modulation of immune responses . At high doses, it can cause toxic or adverse effects, including liver and kidney damage. Threshold effects have been observed, where a certain dosage level is required to achieve the desired biological effect. It is important to determine the optimal dosage that maximizes the therapeutic benefits while minimizing the adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are responsible for its metabolism and elimination from the body. For example, indole derivatives can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components . These metabolic reactions can influence the overall biological activity and toxicity of the compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, it can accumulate in specific compartments or organelles, where it exerts its biological effects. The distribution of this compound can also be influenced by its chemical properties, such as solubility and stability.
Subcellular Localization
The subcellular localization of this compound is important for its activity and function. The compound can be targeted to specific compartments or organelles by post-translational modifications or targeting signals . For example, indole derivatives can be localized to the mitochondria, where they can modulate mitochondrial function and induce apoptosis. The subcellular localization of this compound can also affect its interactions with other biomolecules and its overall biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Indole-3-carbonyl chloride can be synthesized through several methods. One common approach involves the reaction of indole-3-carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂. The reaction typically occurs under reflux conditions, where the carboxylic acid group is converted to a carbonyl chloride group. The general reaction is as follows:
Indole-3-carboxylic acid+SOCl2→1H-Indole-3-carbonyl chloride+SO2+HCl
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1H-Indole-3-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Reduction Reactions: The compound can be reduced to indole-3-carboxaldehyde or indole-3-methanol using reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation Reactions: Oxidation of this compound can lead to the formation of indole-3-carboxylic acid or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents like ether or tetrahydrofuran (THF).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Major Products Formed:
Amides, Esters, and Thioesters: Formed through nucleophilic substitution.
Indole-3-carboxaldehyde and Indole-3-methanol: Formed through reduction.
Indole-3-carboxylic acid: Formed through oxidation.
Scientific Research Applications
1H-Indole-3-carbonyl chloride has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various indole derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its role in the synthesis of biologically active compounds, including those with anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Indole-3-carboxylic acid: The parent compound from which 1H-Indole-3-carbonyl chloride is derived.
Indole-3-carboxaldehyde: A reduction product of this compound.
Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole structure.
Uniqueness: this compound is unique due to its reactivity and versatility in forming various derivatives through substitution, reduction, and oxidation reactions. This makes it a valuable intermediate in the synthesis of a wide range of biologically and industrially significant compounds.
Properties
IUPAC Name |
1H-indole-3-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-9(12)7-5-11-8-4-2-1-3-6(7)8/h1-5,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIJFYTVJRDKVCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50495407 | |
Record name | 1H-Indole-3-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50495407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59496-25-2 | |
Record name | 1H-Indole-3-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50495407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 1H-Indole-3-carbonyl chloride in organic synthesis?
A1: this compound is a valuable building block in organic synthesis, particularly for creating complex molecules with biological activity. It serves as a crucial starting material for synthesizing ynones through the acyl Sonogashira reaction. [, ] This reaction involves coupling the chloride with terminal acetylenes, facilitated by a palladium catalyst. [, ] The resulting ynones can then be further utilized in multicomponent reactions, showcasing the versatility of this compound in constructing diverse molecular scaffolds. []
Q2: Can you provide an example of how this compound is used to synthesize a specific class of compounds?
A2: One example is the synthesis of 2,4-disubstituted pyrimidines. [] Researchers employed this compound in a one-pot, three-component reaction. [] Initially, the this compound undergoes an acyl Sonogashira reaction with a terminal acetylene, forming a reactive ynone intermediate. [] This intermediate then participates in a subsequent coupling-addition-cyclocondensation sequence with other reagents, ultimately yielding the desired 2,4-disubstituted pyrimidine derivative. [] This method highlights the efficiency and utility of this compound in constructing heterocyclic compounds with potential medicinal chemistry applications.
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